N-{4-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)sulfonyl]phenyl}acetamide
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Description
N-{4-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)sulfonyl]phenyl}acetamide is a useful research compound. Its molecular formula is C19H21N3O4S and its molecular weight is 387.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Evaluation
One study involved the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, aiming to explore their use as antimicrobial agents. This involved reactions of cyanoacetamide with various agents to obtain derivatives such as thiazole, pyridone, pyrazole, chromene, and hydrazone. These compounds were evaluated for both their antibacterial and antifungal activities, showing promising results (Darwish et al., 2014).
Antiproliferative Activity
Another area of research focused on the synthesis of 1-Phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)ethanone derivatives. These compounds were examined for their antiproliferative activity in vitro against human cancer cell lines using SRB or MTT techniques. A subset of these compounds demonstrated cytotoxic activity, indicating their potential in cancer treatment research (Liszkiewicz, 2002).
Theoretical Investigation for Drug Applications
A theoretical investigation into some antimalarial sulfonamides as potential COVID-19 drugs utilized computational calculations and molecular docking studies. This research assessed the reactivity of N-(phenylsulfonyl)acetamide derivatives, investigating their antimalarial activity and theoretical calculations to understand their potential mechanism of action against COVID-19 (Fahim & Ismael, 2021).
Antioxidant Screening
A study on the synthesis and evaluation of benzophenone-tagged thiazolidinone analogs for xanthine oxidase inhibition and antioxidant properties highlighted the development of novel compounds with potential therapeutic applications. The compounds exhibited significant XO inhibition and antioxidant properties, suggesting their utility in addressing oxidative stress-related conditions (Ranganatha et al., 2014).
Properties
IUPAC Name |
N-[4-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)sulfonyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-13(23)20-16-5-7-17(8-6-16)27(25,26)21-10-14-9-15(12-21)18-3-2-4-19(24)22(18)11-14/h2-8,14-15H,9-12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKOJZUWFLDRIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CC3CC(C2)C4=CC=CC(=O)N4C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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